2-(Aminosulfonil)benzoato de metilo

Descripción general

Descripción

Carbomethoxybenzenesulphonamide (CMBS) is a synthetic molecule that has been studied extensively in the scientific and medical fields. It is a highly versatile compound that has been used in a variety of applications, including drug synthesis, chemical synthesis, and biochemistry. CMBS has been studied for its ability to act as an inhibitor of enzymes and to act as a substrate for various biochemical reactions.

Aplicaciones Científicas De Investigación

Síntesis de pirazol-bencenosulfonamidas

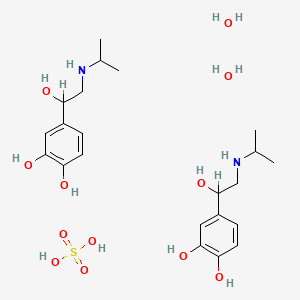

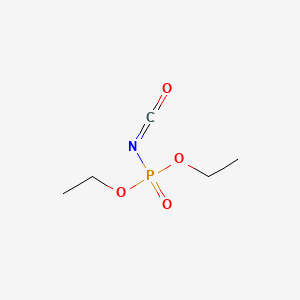

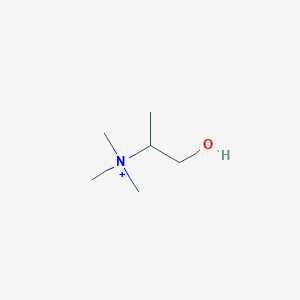

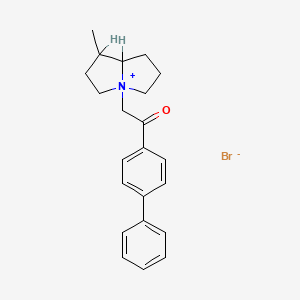

2-(Aminosulfonil)benzoato de metilo: se utiliza en la síntesis de pirazol-bencenosulfonamidas {svg_1} {svg_2} {svg_3}. Estos compuestos son de interés debido a sus posibles actividades farmacológicas, incluidas las propiedades antiinflamatorias, analgésicas y antipiréticas. La versatilidad del grupo sulfonamida en este contexto permite la creación de diversos derivados con diferentes actividades biológicas.

Preparación de 2-(1-Fenil-1H-pirazol-5-il)bencenosulfonamidas

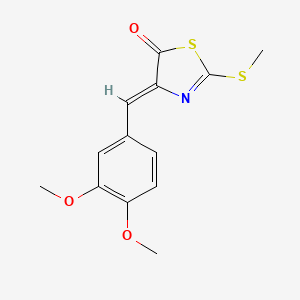

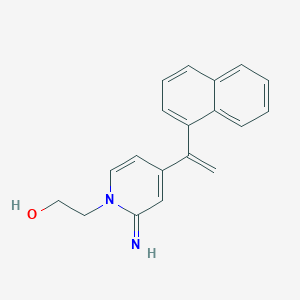

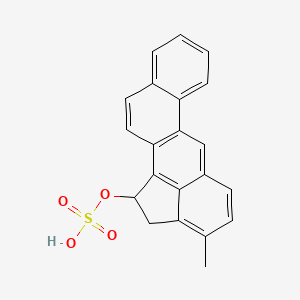

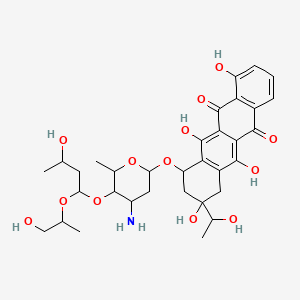

Este compuesto sirve como precursor en la preparación de 2-(1-fenil-1H-pirazol-5-il)bencenosulfonamidas {svg_4} {svg_5} {svg_6}. Estas moléculas se estudian por su posible uso en química medicinal, particularmente para diseñar nuevos agentes terapéuticos que se dirigen a diversas vías biológicas.

Bloque de construcción para preparaciones sintéticas

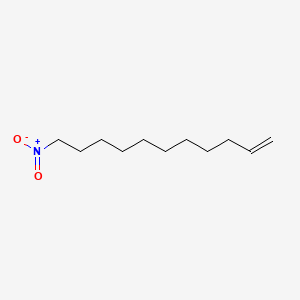

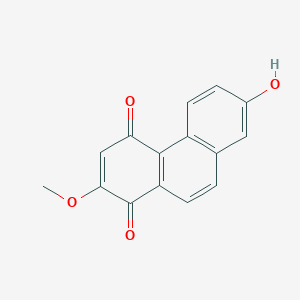

2-Sulfamoilbenzoato de metilo: actúa como bloque de construcción en diversas preparaciones sintéticas {svg_7}. Su estructura molecular le permite ser un intermedio versátil en la síntesis orgánica, lo que lleva a la producción de una amplia gama de entidades químicas.

Metabolito de herbicidas

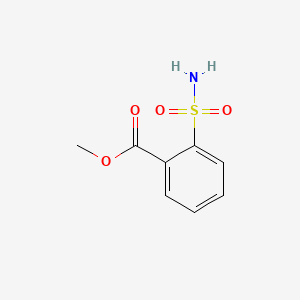

Se identifica como un metabolito del herbicida metsulfurón-metilo {svg_8}. Comprender su comportamiento y productos de transformación es crucial para la vigilancia ambiental y la evaluación del impacto del uso de herbicidas.

Contaminante en el tratamiento de aguas residuales

2-Sulfamoilbenzoato de metilo: se clasifica como un contaminante que se encuentra en las plantas de tratamiento de aguas residuales municipales {svg_9}. La investigación sobre su destino ambiental y efectos es importante para desarrollar estrategias para eliminar estos contaminantes de las aguas residuales.

Funcionalización de nanotubos de carbono

Los nanotubos de carbono funcionalizados (CNT) tienen aplicaciones en la purificación del agua, la administración de fármacos y las ciencias de los materiales y biomédicas {svg_10}. Si bien no se menciona directamente en los resultados de la búsqueda, la reactividad química del 2-sulfamoilbenzoato de metilo sugiere un posible uso en el proceso de funcionalización de los CNT, lo que podría mejorar sus propiedades para estas aplicaciones.

Safety and Hazards

Propiedades

IUPAC Name |

methyl 2-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h2-5H,1H3,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOOBQALJVLTBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074062 | |

| Record name | Benzoic acid, 2-(aminosulfonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Benzoic acid, 2-(aminosulfonyl)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

57683-71-3 | |

| Record name | Methyl 2-(aminosulfonyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57683-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(aminosulfonyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057683713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(aminosulfonyl)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-(aminosulfonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl o-sulphamoylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the research on synthesizing methyl 2-sulfamoylbenzoate using triphosgene?

A1: The research [] focuses on optimizing the synthesis of tribenuron-methyl, a widely used herbicide, with methyl 2-sulfamoylbenzoate being a key intermediate in the process. The study highlights the challenge of high triphosgene consumption due to its decomposition at elevated temperatures. By implementing a two-reactor system and adjusting reaction parameters, the researchers significantly reduced triphosgene usage and increased the yield of methyl 2-sulfamoylbenzoate. This optimization is crucial for cost-effectiveness and environmental friendliness in tribenuron-methyl production.

Q2: What information does the thermodynamic modelling study provide about methyl 2-sulfamoylbenzoate?

A2: While the abstract [] doesn't provide specific data, it indicates a study focusing on the solubility of methyl 2-sulfamoylbenzoate in sixteen different organic solvents across a range of temperatures. Understanding solubility is crucial for various aspects of chemical synthesis, purification, and potential formulation development. The study likely provides valuable data regarding the compound's behavior in different solvent systems, which is essential for optimizing reaction conditions and potentially predicting its behavior in various applications.

Q3: Are there any analytical methods mentioned for methyl 2-sulfamoylbenzoate?

A3: Although not explicitly stated, the optimization of the synthesis [] implies the use of analytical methods to monitor the reaction progress and determine the yield of methyl 2-sulfamoylbenzoate. Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are commonly employed to track reaction progress and quantify the product in such synthetic procedures.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-2-[4-[oxo(thiophen-2-yl)methyl]-1-piperazinyl]-3-quinolinecarbonitrile](/img/structure/B1209726.png)